molecular formula C24H26N4O3S B2506209 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide CAS No. 894026-03-0

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2506209
CAS No.: 894026-03-0
M. Wt: 450.56
InChI Key: GVJDZAHKXIVMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core. This structure is substituted with a 3,4-dimethoxyphenyl group at the 2-position of the triazole ring and an ethyl linker connected to a 4-phenylbutanamide moiety.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-30-20-12-11-18(15-21(20)31-2)23-26-24-28(27-23)19(16-32-24)13-14-25-22(29)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12,15-16H,6,9-10,13-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJDZAHKXIVMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the replication process. Inhibition of Top1 can lead to DNA damage and cell death, making it a valuable target for anticancer therapies.

Mode of Action

The compound interacts with Top1, inhibiting its activity. This inhibition prevents the normal unwinding and rewinding of DNA strands that is necessary for replication, transcription, and recombination processes. As a result, DNA damage accumulates in the cell, which can lead to cell death.

Result of Action

The result of the compound’s action is the induction of DNA damage due to the inhibition of Top1. This damage can lead to cell death, particularly in rapidly dividing cells such as cancer cells. Therefore, the compound may have potential as an anticancer agent.

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide is a complex synthetic compound that belongs to the family of thiazolo[3,2-b][1,2,4]triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities and diverse therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H22N4O4S
  • Molecular Weight : 438.5 g/mol
  • CAS Number : 894021-60-4

The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 3,4-dimethoxyphenyl group and a phenylbutanamide moiety. This unique structure is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds possess:

  • Antibacterial Activity : Compounds with the triazole core have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit minimum inhibitory concentrations (MICs) as low as 0.125–8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The 1,2,4-triazole moiety is a well-known pharmacophore for antifungal agents. Recent studies highlight that triazole derivatives can inhibit fungal growth effectively, with some compounds showing broad-spectrum antifungal activity .

Anticancer Potential

The anticancer properties of thiazolo[3,2-b][1,2,4]triazoles have been explored in various studies. Compounds similar to this compound have shown:

  • Cytotoxic Effects : In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia), suggesting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the thiazole and triazole rings enhances molecular interactions with biological targets. Key findings include:

  • Electron-Drawing Groups : The incorporation of electron-withdrawing groups on the aromatic rings has been associated with increased potency against microbial and cancerous cells.
  • Hydrophobic Interactions : The phenyl groups contribute to hydrophobic interactions that can enhance binding affinity to target enzymes or receptors .

Data Summary

Biological ActivityObserved EffectsReferences
AntibacterialMIC: 0.125–8 μg/mL against S. aureus, E. coli
AntifungalBroad-spectrum antifungal activity
AnticancerInduces apoptosis in HT29 and Jurkat cells

Study 1: Antibacterial Efficacy

A study evaluated a series of triazole derivatives for their antibacterial properties. Among them, compounds structurally similar to this compound exhibited potent activity against both sensitive and resistant strains of bacteria.

Study 2: Anticancer Activity

In another investigation focusing on the anticancer potential of thiazolo[3,2-b][1,2,4]triazoles, several derivatives were tested for cytotoxicity against various cancer cell lines. The results indicated that modifications in the side chains significantly influenced their efficacy.

Scientific Research Applications

Medicinal Chemistry

The compound features a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. Compounds containing this moiety have been investigated for their potential as:

  • Anticancer Agents : Research indicates that derivatives of thiazoles and triazoles exhibit significant anticancer properties. For instance, modifications to the structure of similar compounds have shown efficacy against various cancer cell lines, including breast and prostate cancer cells .
  • Antimicrobial Agents : The thiazole ring is recognized for its antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of bacteria and fungi . The incorporation of the thiazolo[3,2-b][1,2,4]triazole moiety may enhance these properties.

Pharmacological Studies

Pharmacological evaluations of related compounds have highlighted several mechanisms of action:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors in various biochemical pathways. For example, they may inhibit protein kinases or other enzymes involved in cancer cell proliferation .
  • Modulation of Cell Signaling Pathways : Compounds with triazole structures have been shown to interact with cellular signaling pathways that regulate cell survival and apoptosis . This interaction can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Synthetic Methodologies

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide involves several key steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is typically achieved through cyclization reactions involving thiosemicarbazides and α-haloketones or α-haloesters.
  • Nucleophilic Substitution Reactions : The introduction of the 3,4-dimethoxyphenyl group can be accomplished via nucleophilic aromatic substitution reactions .
  • Final Coupling and Purification : The final product is obtained through coupling reactions with appropriate amine or acid derivatives under controlled conditions to ensure high yield and purity.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • A study published in Der Pharma Chemica highlighted the cytotoxic effects of thiazolidine derivatives against prostate cancer cells . These findings suggest that similar structural motifs in this compound could also exhibit anticancer activity.
  • Another investigation into antimicrobial properties demonstrated that thiazole-based compounds showed promising results against various pathogens . This reinforces the potential application of this compound in treating infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key structural variations among similar compounds include:

Core modifications : Replacement of the thiazolo-triazole with other heterocycles (e.g., 1,2,4-triazole, thiadiazolo-triazin).

Substituent diversity : Alterations in aryl groups (e.g., chloro, methoxy, fluorophenyl) and side-chain amides.

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties/Activities Reference
N-(2-(2-(3,4-Dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide (Target) Thiazolo[3,2-b][1,2,4]triazole 3,4-Dimethoxyphenyl, 4-phenylbutanamide Not reported Not reported Inferred enhanced solubility -
N-(2-(2-(4-Chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide Thiazolo[3,2-b][1,2,4]triazole 4-Chlorophenyl, 3,4-dimethoxybenzamide C₂₁H₁₉ClN₄O₃S 442.9 Unknown bioactivity
2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole 4-Chlorophenyl, 4-methoxyphenyl C₁₇H₁₂ClN₃OS Not reported Crystalline stability (m.p. 130–132°C)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl C₁₇H₁₉NO₃ Not reported Synthetic intermediate
N-(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)benzamide Thiadiazolo-triazin Benzamide, methyl C₁₁H₉N₅O₂S Not reported Synthesized via cyclization

Spectral and Physical Properties

  • IR/NMR trends :
    • Absence of C=O stretching (~1660–1680 cm⁻¹) in triazole derivatives confirms cyclization .
    • Thione tautomers (C=S stretch ~1247–1255 cm⁻¹) dominate in thiazolo-triazoles, as seen in .
  • Melting points : Thiazolo-triazole derivatives with chloro substituents (e.g., ) show higher melting points (~130°C) than methoxy analogues, likely due to increased crystallinity.

Functional Implications

  • Methoxy groups : The 3,4-dimethoxyphenyl moiety in the target compound may improve solubility and π-π stacking interactions compared to halogenated analogues .
  • Amide vs.

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity?

Basic Research Question
Optimization requires systematic experimental design. Response Surface Methodology (RSM) or Box-Behnken designs can identify critical parameters (e.g., solvent polarity, temperature, catalyst loading). For example, reflux conditions in ethanol with glacial acetic acid (as in ) may be adjusted using central composite designs to maximize yield. HPLC and NMR should monitor purity, with iterative feedback loops to refine conditions .

What advanced spectroscopic techniques are recommended for structural elucidation?

Basic Research Question
Beyond standard ¹H/¹³C NMR , employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the thiazolo-triazole core and aromatic substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography is ideal for absolute configuration determination if crystals are obtainable .

How does structural modification of the thiazolo-triazole scaffold influence bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies require synthesizing analogs with variations in substituents (e.g., replacing 3,4-dimethoxyphenyl with halogenated or nitro groups). In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) can identify critical interactions. highlights the role of ethoxyphenyl groups in target binding, suggesting similar motifs here may enhance affinity .

What computational strategies predict the compound’s mechanism of action?

Advanced Research Question
Combine density functional theory (DFT) to model electronic properties with molecular dynamics (MD) simulations to study protein-ligand interactions. For example, docking into kinase pockets (e.g., EGFR or CDK2) using Schrödinger Suite can reveal binding modes. Pharmacophore mapping identifies essential moieties (e.g., methoxy groups for hydrogen bonding) .

How can solubility and bioavailability challenges be addressed methodologically?

Basic Research Question
Use lipid-based formulations (e.g., nanoemulsions) or salt formation (e.g., hydrochloride salts). Physicochemical profiling (logP, pKa) via shake-flask or HPLC methods guides excipient selection. Protease stability assays (e.g., simulated gastric fluid) assess metabolic liability, informing structural tweaks like PEGylation .

What in vivo models are suitable for evaluating therapeutic potential?

Advanced Research Question
For anticancer activity, use xenograft models (e.g., HCT-116 colorectal tumors in nude mice) with dose-response studies. Pharmacokinetic (PK) parameters (t₁/₂, Cmax) are quantified via LC-MS/MS. Neuroinflammatory targets may require transgenic mouse models (e.g., Aβ-overexpressing for Alzheimer’s). Always include positive controls (e.g., doxorubicin) .

How should contradictory bioactivity data across studies be reconciled?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell line specificity, endotoxin contamination). Perform meta-analysis using standardized protocols (e.g., NIH’s Assay Guidance Manual). Validate findings via orthogonal assays (e.g., SPR for binding affinity alongside cell-based IC₅₀). and emphasize batch-to-batch purity checks via HPLC-ELSD .

What green chemistry approaches reduce environmental impact during synthesis?

Basic Research Question
Replace toxic solvents (DMF, DCM) with Cyrene™ or 2-MeTHF . Catalyst-free one-pot syntheses (as in ) minimize waste. Microwave-assisted reactions reduce energy use and reaction time. Monitor E-factor (kg waste/kg product) and prioritize atom-economical steps .

Are synergistic effects observed when combined with existing therapeutics?

Advanced Research Question
Test combinations via Chou-Talalay synergy assays (CompuSyn software). For example, co-administer with cisplatin in cancer models and quantify combination index (CI) . Transcriptomic profiling (RNA-seq) identifies pathways enhanced by synergy. notes thiazole derivatives’ potentiation of antibiotics, suggesting similar potential here .

How can predictive QSAR models guide future analog design?

Advanced Research Question
Develop Quantitative Structure-Activity Relationship (QSAR) models using descriptors like molar refractivity, topological surface area, and HOMO/LUMO energies. Train models on datasets from PubChem BioAssay (AID 1259351) with machine learning algorithms (Random Forest, SVM). Validate with leave-one-out cross-validation (Q² > 0.6). ’s computational workflows exemplify this approach .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.